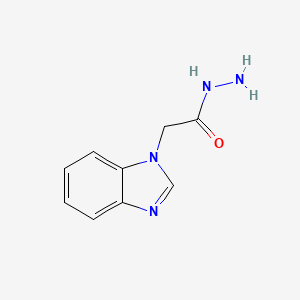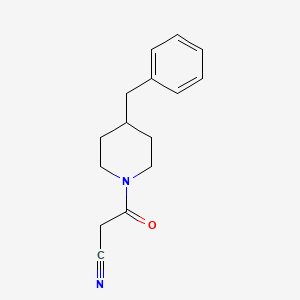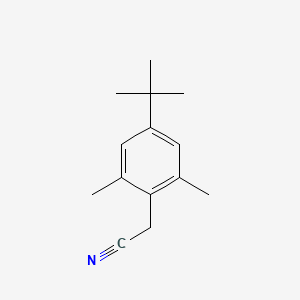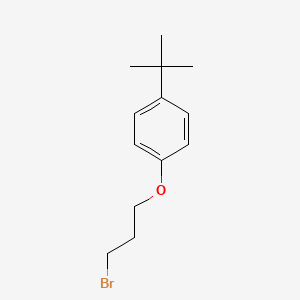
1-(3-溴丙氧基)-4-叔丁基苯
描述
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided studies. For instance, the bromination of 1,3,5-tri-tert-butylbenzene is discussed, where high bromine concentrations lead to a clustered polybromide transition state . Similarly, the synthesis of 1,4-di-tert-butyl-2-bromobenzene and related dibromobenzenes is achieved through the reaction of 1,4-di-tert-butylbenzene with bromine and iron as a catalyst . These studies suggest that the synthesis of "1-(3-Bromopropoxy)-4-tert-butylbenzene" would likely involve a bromination step, potentially under conditions that favor selective bromination at the desired position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be influenced by the presence of tert-butyl groups, as seen in the study of polyimides derived from unsymmetric di-tert-butylbenzene, which exhibit low dielectric constants and high organosolubility due to increased interchain distances . The structure of "1-(3-Bromopropoxy)-4-tert-butylbenzene" would similarly be expected to display characteristics influenced by the tert-butyl group, such as steric hindrance affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is highlighted in several studies. For example, the dimagnesiated derivative of di-tert-butylbenzene undergoes reactions such as hydrolysis and halogenation . The electrophosphorescent intermediate synthesized in another study involves a brominated aromatic compound reacting with amino acids and hydrazine . These reactions indicate that "1-(3-Bromopropoxy)-4-tert-butylbenzene" could participate in various chemical transformations, potentially including reactions with nucleophiles due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are diverse. The introduction of tert-butyl groups can lead to low moisture absorption and high glass transition temperatures, as seen in the novel polyimides . The presence of bromine can also affect the solubility and reactivity of the compounds. For "1-(3-Bromopropoxy)-4-tert-butylbenzene," one would expect similar properties, such as solubility in organic solvents and a relatively high glass transition temperature, depending on the polymerization or interaction with other chemical entities.
科学研究应用
Application 1: Solubility Study
- Summary of Application: The solubility of 1-(3-Bromopropoxy)-4-chlorobenzene, a similar compound to 1-(3-Bromopropoxy)-4-tert-butylbenzene, was studied in aqueous ethanol mixtures within the temperature range of (273.15–303.15) K .
- Methods of Application: A laser monitoring system was used to measure the solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures . The solubility data were regressed by the Buchowski–Ksiazaczak λh and the modified Apelblat models .
- Results or Outcomes: The solubilities of 1-(3-bromopropoxy)-4-chlorobenzene in the aqueous ethanol mixtures increase with increasing temperature . The calculated solubilities showed good agreement with the experimental data .
Application 2: Synthesis of Chalcone Derivatives
- Summary of Application: A series of chalcone derivatives were synthesized, including (E)-1-(2-(3-bromopropoxy)phenyl)-3-phenylprop-2-en-1-one .
- Methods of Application: The chalcone derivatives were synthesized and characterized by 1H NMR, HRMS . The crystalline structures of some compounds were further characterized by X-ray crystal diffraction .
- Results or Outcomes: Two of the synthesized compounds showed inhibitory activity on α-glucosidase, while two other compounds increased the activity of α-glucosidase .
Application 3: Intermediate for Omoconazole Nitrate
- Summary of Application: 1-(3-Bromopropoxy)-4-chlorobenzene, a compound similar to 1-(3-Bromopropoxy)-4-tert-butylbenzene, is used as an intermediate in the manufacture of omoconazole nitrate .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 4: Unknown Applications
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources .
Application 5: Intermediate for Various Compounds
- Summary of Application: 1-(3-Bromopropoxy)-2,4,5-trimethylbenzene, a compound similar to 1-(3-Bromopropoxy)-4-tert-butylbenzene, is listed in chemical catalogs . This suggests that it may be used as an intermediate in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 6: Intermediate for Omoconazole Nitrate
- Summary of Application: 1-(3-Bromopropoxy)-4-chlorobenzene is an important intermediate for the manufacture of omoconazole nitrate , a broad-spectrum antifungal agent with strong antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
安全和危害
属性
IUPAC Name |
1-(3-bromopropoxy)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBGLLJDBJDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364628 | |
| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-4-tert-butylbenzene | |
CAS RN |
3245-63-4 | |
| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



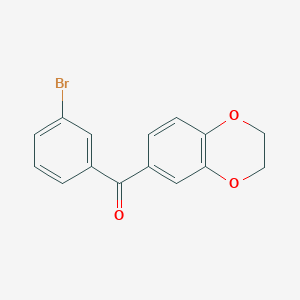
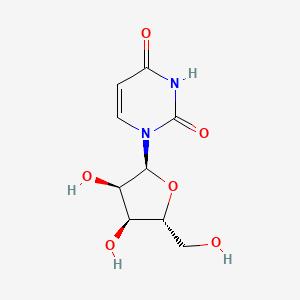
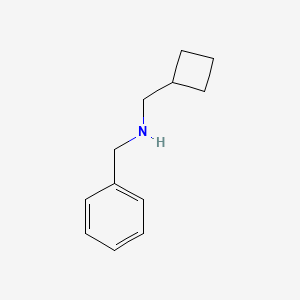
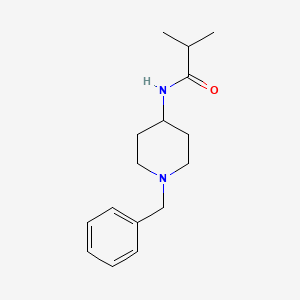
![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
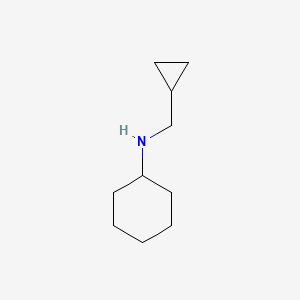
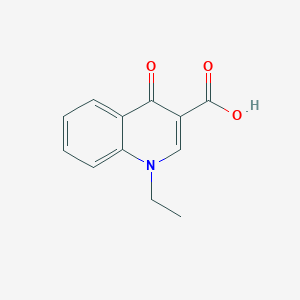
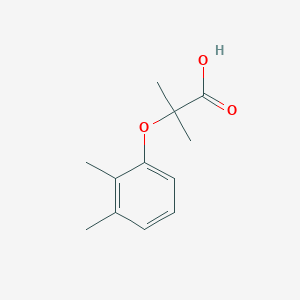
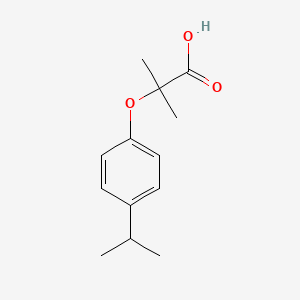
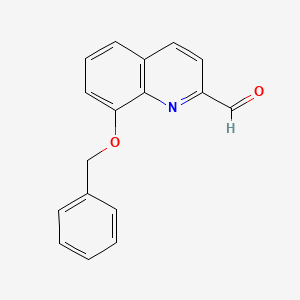
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)
